1H-imidazole-5-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C4H3N2O2- |
|---|---|
Molecular Weight |
111.08 g/mol |
IUPAC Name |
1H-imidazole-5-carboxylate |
InChI |
InChI=1S/C4H4N2O2/c7-4(8)3-1-5-2-6-3/h1-2H,(H,5,6)(H,7,8)/p-1 |
InChI Key |
NKWCGTOZTHZDHB-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(NC=N1)C(=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 1h Imidazole 5 Carboxylate Derivatives
Direct Synthesis Approaches to the Imidazole (B134444) Core
Direct synthesis approaches involve the stepwise construction of the 1H-imidazole-5-carboxylate ring system from acyclic or heterocyclic precursors. These methods offer a high degree of control over the substitution pattern of the final product.
Cyclization Reactions for Ring Formation
Cyclization reactions are a cornerstone in the synthesis of heterocyclic compounds, including 1H-imidazole-5-carboxylates. These methods typically involve the formation of one or two new bonds to close the imidazole ring from a suitably functionalized open-chain precursor.
A notable example involves the reaction of amidines with α-dicarbonyl compounds or their equivalents. For instance, the synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate, a key intermediate for the pharmaceutical agent Olmesartan, can be achieved through a multi-step process that culminates in a cyclization reaction. jocpr.com The process begins with the preparation of diethyl 2-chloro-3-oxosuccinate, which is then reacted with butyramidinium salts in a condensation reaction to form the imidazole ring, yielding diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate. jocpr.com Subsequent selective reaction at the C4-ester group provides the desired C5-carboxylate derivative. jocpr.com
Another versatile approach is the cyclization of N-acyl-α-amino ketones or related derivatives with a source of ammonia (B1221849) or an amine. The intramolecular cyclization of intermediates derived from amino acids can also be employed to construct the imidazole ring with the carboxylate group already in place.
Condensation Reactions with Precursors
Condensation reactions are widely employed for the synthesis of the imidazole core. These reactions involve the joining of two or more molecules with the elimination of a small molecule, such as water or an alcohol.
A common strategy involves the condensation of an α-dicarbonyl compound (like a glyoxal (B1671930) derivative), an aldehyde, and ammonia, often referred to as the Radziszewski synthesis. By choosing appropriate starting materials, this method can be adapted to produce this compound derivatives.
A specific example is the synthesis of methyl 1-(substituted)-1H-imidazole-5-carboxylates. This can be achieved through the cyclization of methyl 2-[(substituted)formylamino]-3-oxopropanoate with a source of ammonia, such as ammonium (B1175870) acetate (B1210297) or formamide. In one procedure, refluxing the oxopropanoate precursor with ammonium acetate in acetic acid leads to the formation of the desired imidazole-5-carboxylate.
Carboxylation Procedures for Introducing the Carboxylate Moiety
Introducing a carboxylate group directly onto a pre-formed imidazole ring at the C5 position is a challenging yet desirable transformation. The regioselectivity of electrophilic substitution on the imidazole ring is highly dependent on the substituents already present. The C5 position is generally susceptible to electrophilic attack, which can be exploited for carboxylation under specific conditions.
While direct C-H carboxylation of imidazoles at the C5 position using CO2 is an area of ongoing research, established methods often rely on a metal-catalyzed approach. Palladium-catalyzed C-H activation has emerged as a powerful tool for the functionalization of heterocycles. Regioselective C5-arylation of imidazoles has been demonstrated, and similar principles could potentially be applied to carboxylation. However, detailed, high-yielding protocols for the direct C5 carboxylation of simple 1H-imidazoles remain relatively specialized. More commonly, the carboxylate group or a precursor is incorporated during the ring synthesis itself.
Multi-Component Reaction Strategies
Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to complex molecules by combining three or more starting materials in a single synthetic operation. These strategies are particularly valuable for generating libraries of substituted imidazoles.
One-Pot Synthesis Protocols
One-pot syntheses streamline the formation of this compound derivatives by avoiding the isolation of intermediates, thereby saving time, reagents, and solvents.
A notable one-pot procedure for the synthesis of 1,2-disubstituted benzimidazole-5-carboxylates involves a nitroreductive cyclization. researchgate.net In this method, various ethyl 4-(alkyl/arylamino)-3-nitrobenzoates are reacted with a range of aromatic or heteroaromatic aldehydes in the presence of sodium dithionite (B78146). This reagent facilitates the reduction of the nitro group to an amine, which then undergoes intramolecular cyclization with the aldehyde to form the benzimidazole (B57391) ring in good yield. researchgate.net While this example pertains to a benzimidazole, the underlying principle of one-pot reductive cyclization can be adapted for the synthesis of the core 1H-imidazole ring.
Tandem Reaction Sequences
Tandem reactions, also known as cascade or domino reactions, involve a sequence of intramolecular or intermolecular transformations that occur sequentially in a single reaction vessel without the addition of further reagents. These elegant processes allow for the rapid construction of complex molecular architectures from simple starting materials.
The synthesis of functionalized imidazoles can be achieved through tandem processes. For example, a reaction sequence could be initiated by a Michael addition, followed by an intramolecular cyclization and subsequent aromatization to yield the imidazole ring. While specific examples leading directly to a wide range of 1H-imidazole-5-carboxylates via tandem reactions are less common in the literature, this strategy holds significant potential for future synthetic developments.
Functional Group Interconversions and Transformations
Functional group interconversions are pivotal in the synthesis of diverse this compound derivatives. These transformations enable the modification of the core molecule to achieve desired physicochemical and biological characteristics.
The carboxylic acid group at the 5-position of the 1H-imidazole ring is a versatile handle for derivatization, primarily through esterification and amidation reactions. These reactions are fundamental in creating a wide array of derivatives with varied applications.
Standard esterification procedures, such as reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, are commonly employed. For instance, the synthesis of various alkyl esters can be achieved through these established methods. Similarly, amidation can be carried out by activating the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with a primary or secondary amine.
A notable advancement in this area is the development of chemoselective methods. Imidazole carbamates and ureas have been identified as effective reagents for the esterification and amidation of carboxylic acids, allowing for the conversion of a wide variety of carboxylic acids to their ester or amide counterparts in high yields through a simple synthetic procedure.
| Reactant | Reagent | Product | Reaction Type |
| 1H-Imidazole-5-carboxylic acid | Alcohol/Acid catalyst | This compound ester | Esterification |
| 1H-Imidazole-5-carboxylic acid | Thionyl chloride, then Amine | 1H-Imidazole-5-carboxamide | Amidation |
| Carboxylic Acid | Imidazole Carbamate | Ester | Chemoselective Esterification |
| Carboxylic Acid | Imidazole Urea | Amide | Chemoselective Amidation |
The oxidation and reduction of substituents on the this compound ring are crucial for introducing new functionalities and modifying the electronic properties of the molecule.
A significant focus in this area has been the reduction of nitroimidazole derivatives. The nitro group is a strong electron-withdrawing group that can be reduced to an amino group, which is a versatile precursor for further functionalization. The reduction of 5-nitroimidazoles is particularly relevant in the development of antimicrobial agents, as the antimicrobial toxicity is dependent on the reduction of the nitro moiety to highly active radical anions and other derivatives like nitroso and hydroxylamine (B1172632) compounds. These reduction products can cause DNA degradation and strand breakage in microorganisms. The reduction can be achieved using various methods, including catalytic hydrogenation or chemical reducing agents. For example, the reduction of ethyl-1-methyl-2-nitroimidazole-5-carboxylate is a key step in the synthesis of certain therapeutic agents.
While the reduction of nitro groups is well-documented, the oxidation of substituents on the this compound ring presents more challenges. The imidazole ring itself has a degree of stability towards oxidation, but harsh oxidizing conditions can lead to ring cleavage. The photo-oxidation of some imidazole derivatives, such as 2,4,5-triphenylimidazole (B1675074) (lophine), has been studied in the context of chemiluminescence. However, specific examples of controlled oxidation of alkyl or other oxidizable substituents on a this compound core are not extensively reported, likely due to the potential for competing reactions with the imidazole ring or the carboxylate group.
| Starting Material | Reaction | Product | Significance |
| 5-Nitro-1H-imidazole-5-carboxylate | Reduction (e.g., catalytic hydrogenation) | 5-Amino-1H-imidazole-5-carboxylate | Introduction of a versatile amino group |
| Ethyl-1-methyl-2-nitroimidazole-5-carboxylate | Reduction | Corresponding amino derivative | Synthesis of bioactive molecules |
Nucleophilic substitution on the imidazole ring of this compound is generally challenging due to the electron-rich nature of the heterocyclic ring. The carboxylate group at the 5-position further deactivates the ring towards nucleophilic attack. Therefore, direct nucleophilic aromatic substitution (SNAr) on the unsubstituted imidazole core is not a common transformation.
However, nucleophilic substitution becomes a viable strategy when the imidazole ring is appropriately activated with strong electron-withdrawing groups and contains a good leaving group. Halogenated this compound derivatives are key intermediates for such transformations. For instance, N-protected derivatives of bromo-nitroimidazoles can undergo nucleophilic substitution where the bromine atom is displaced by a nucleophile. In 1-protected 2,4,5-tribromoimidazoles, the 2-bromine atom is typically displaced by nucleophiles like alkane or arenethiolates. In other derivatives, such as 1-benzyl-5-bromo-4-nitroimidazole, the 5-bromine atom is displaced. These reactions demonstrate that with appropriate substitution, the imidazole ring can be functionalized through nucleophilic substitution pathways.
| Substrate | Nucleophile | Product | Key Feature |
| 1-Protected 2,4,5-tribromoimidazole | Sodium alkane/arenethiolate | 1-Protected 2-thioalkyl/thioaryl-4,5-dibromoimidazole | Displacement of 2-bromine |
| 1-Benzyl-5-bromo-4-nitroimidazole | Various nucleophiles | 1-Benzyl-5-substituted-4-nitroimidazole | Displacement of 5-bromine |
The hydrolysis of this compound esters to the corresponding carboxylic acid is a fundamental reaction, often employed as a final step in a synthetic sequence or for the in-situ generation of the carboxylic acid. This transformation can be achieved under either acidic or basic conditions.
Acid-catalyzed hydrolysis typically proceeds through protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack of water. The reaction is generally reversible and follows a pseudo-first-order kinetic profile.
Base-promoted hydrolysis, or saponification, involves the attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate, which then collapses to yield the carboxylate salt and the alcohol. This process is effectively irreversible due to the deprotonation of the resulting carboxylic acid in the basic medium. For example, ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate can be hydrolyzed to its corresponding carboxylic acid by refluxing with aqueous sodium hydroxide in acetone.
The kinetics of ester hydrolysis, particularly imidazole-catalyzed hydrolysis, has been a subject of detailed study to understand the catalytic role of the imidazole moiety in biological systems.
| Ester Derivative | Conditions | Product |
| Ethyl this compound | H3O+, heat | 1H-Imidazole-5-carboxylic acid + Ethanol (B145695) |
| Methyl this compound | NaOH, H2O, heat | Sodium this compound + Methanol |
| Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate | NaOH, Acetone/H2O, reflux | 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylic acid |
Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of imidazole derivatives, including 1H-imidazole-5-carboxylates, is an area of growing importance. These principles aim to reduce the environmental impact of chemical processes through the use of benign solvents, reusable catalysts, and energy-efficient methods.
A key focus of green chemistry in imidazole synthesis is the development of efficient and reusable catalysts that can promote reactions with high selectivity and under mild conditions.
Heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture and reused, minimizing waste. Several types of heterogeneous catalysts have been explored for the synthesis of substituted imidazoles. For example, metal-organic frameworks (MOFs) like MIL-101(Cr) have been shown to be effective catalysts for the one-pot, three-component synthesis of 2,4,5-trisubstituted imidazoles under solvent-free conditions. Zeolites, such as ZSM-11, have also been employed as reusable catalysts for the synthesis of 1,2,4,5-tetrasubstituted imidazoles, offering high yields and short reaction times.
Furthermore, magnetic nanoparticles, such as Fe3O4, have been used as catalysts that can be easily recovered using an external magnet. These catalysts have been successfully used in solvent-free, microwave-assisted synthesis of trisubstituted imidazoles.
The use of biocatalysts and naturally derived catalysts is another important aspect of green chemistry. For instance, fruit juices, such as lemon juice, have been reported as effective biocatalysts for the synthesis of imidazole derivatives, offering an eco-friendly and cost-effective alternative to conventional catalysts.
| Catalyst | Reaction Type | Advantages |
| MIL-101(Cr) | One-pot synthesis of 2,4,5-trisubstituted imidazoles | Reusable, solvent-free conditions, high yields |
| ZSM-11 Zeolite | Synthesis of 1,2,4,5-tetrasubstituted imidazoles | Reusable, solvent-free conditions, short reaction times |
| Fe3O4 Nanoparticles | Synthesis of trisubstituted imidazoles | Magnetically separable, reusable, solvent-free, microwave-assisted |
| Lemon Juice | Synthesis of imidazole derivatives | Biocatalyst, eco-friendly, cost-effective |
Utilization of Environmentally Benign Reagents and Conditions
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including imidazole derivatives, to minimize environmental impact. researchgate.net This involves the use of non-toxic catalysts, biodegradable reagents, and solvent-free or eco-friendly solvent systems to create more sustainable chemical processes. researchgate.netacgpubs.org
One-pot multi-component reactions (MCRs) are particularly advantageous as they reduce reaction time, minimize the use of reagents and solvents, and simplify work-up procedures. medcraveonline.com For instance, a one-pot synthesis for a benzimidazole-5-carboxylic acid derivative has been developed using sodium dithionite as a reducing agent in DMSO, a method noted for its sustainability. medcraveonline.com This nitroreductive cyclization route has been effectively used to prepare various 1,2-disubstituted benzimidazole-5-carboxylates. researchgate.net
The use of natural and biodegradable catalysts represents a significant advancement. Lemon juice, an inexpensive and widely available biocatalyst, has been successfully employed in the three-component condensation reaction of benzil, aromatic aldehydes, and ammonium acetate in ethanol to produce 2,4,5-triaryl-1H-imidazoles in good yields. researchgate.net Similarly, mandelic acid has been utilized as an efficient, non-toxic organo-catalyst for the synthesis of 2,4,5-trisubstituted imidazoles under solvent-free conditions. acgpubs.org
Heterogeneous catalysts that can be easily recovered and reused are also central to green synthetic protocols. Zeolites, such as ZSM-11, have demonstrated high catalytic activity in the solvent-free synthesis of 1,2,4,5-tetrasubstituted imidazoles, with the catalyst being reusable for multiple runs without significant loss of activity. nih.gov Another approach involves using antimony trichloride (B1173362) absorbed on silica (B1680970) gel (SbCl3/SiO2) as a reusable heterogeneous catalyst for the four-component synthesis of tetrasubstituted imidazoles under solvent-free conditions. ias.ac.in
| Method | Catalyst/Reagent | Conditions | Product Type | Key Advantages | Reference |
|---|---|---|---|---|---|
| Three-component condensation | Lemon Juice | Ethanol, 50°C | 2,4,5-Triaryl-1H-imidazoles | Biodegradable, low-cost catalyst, simple work-up. | researchgate.net |
| Three-component reaction | Mandelic Acid | Solvent-free | 2,4,5-Trisubstituted imidazoles | Economical, non-toxic organo-catalyst, high yields. | acgpubs.org |
| Four-component condensation | ZSM-11 Zeolite | Solvent-free, 110°C | 1,2,4,5-Tetrasubstituted imidazoles | Reusable catalyst, short reaction time, high yield. | nih.gov |
| Nitroreductive cyclization | Sodium Dithionite | DMSO, 90°C | Benzimidazole-5-carboxylic acid derivative | Sustainable one-pot method, reduces waste. | medcraveonline.comresearchgate.net |
| Four-component cyclocondensation | SbCl3/SiO2 | Solvent-free | 1,2,4,5-Tetrasubstituted imidazoles | Novel reusable heterogeneous catalyst, high efficiency. | ias.ac.in |
Mechanochemical Approaches (e.g., Grinding Techniques) in Solid-State Synthesis
Mechanochemistry, which utilizes mechanical force to induce chemical reactions, has emerged as a powerful green chemistry tool. Techniques like ball milling and grinding often proceed under solvent-free conditions, reducing waste and sometimes enabling reactions that are difficult in solution. nih.govmdpi.com This approach has been successfully applied to the synthesis of various imidazole derivatives.
Ball milling has been employed for the one-pot, two-step synthesis of N-heterocyclic carbenes (NHCs) directly from anilines, showing a significant improvement in yields compared to conventional methods. nih.gov The mechanochemical synthesis of substituted imidazoles, imidazolium (B1220033) salts, and their subsequent conversion to gold-NHC complexes has also been demonstrated, with yields for imidazoles reaching up to 99%. mdpi.com
The synthesis of imidazole N-oxides, which are valuable precursors for more complex imidazole-based materials, has been achieved using ball-milling. uzh.chuzh.chmdpi.comresearchgate.net This mechanochemical method allows for the preparation of N(1)-aryl-substituted derivatives in good to excellent yields. uzh.chuzh.chmdpi.comresearchgate.net Furthermore, subsequent one-pot mechanochemical transformations, such as sulfurization to produce imidazole-2-thiones, have been successfully carried out. mdpi.com These solid-state, solvent-free methods highlight the potential of mechanochemistry to provide efficient and environmentally friendly pathways to functionalized imidazole systems, which can be logically extended to the synthesis of this compound derivatives.
| Technique | Starting Materials | Conditions | Product Type | Key Advantages | Reference |
|---|---|---|---|---|---|
| Ball Milling | Anilines, 2,3-butanedione | Solvent-free, 500 rpm | N-Heterocyclic Carbenes (NHCs) | Improved yields over solution methods, solvent-free. | nih.gov |
| Ball Milling | α-Diketones, Aldehydes, Ammonium Acetate | Solvent-free, K2CO3 | Imidazole N-oxides | Enables synthesis of novel N(1)-aryl derivatives, good yields. | uzh.chuzh.chmdpi.comresearchgate.net |
| Ball Milling | Imidazolium salts, Elemental sulfur | Solvent-free, K2CO3 | Imidazole-2-thiones | One-pot transformation from N-oxides, green approach. | mdpi.com |
| Grinding/Milling | Substituted Imidazoles, Benzyl (B1604629) chloride | Solvent-free, 10-25 Hz | Imidazolium salts | High yields (up to 99%), environmentally benign. | mdpi.com |
Regioselective Synthesis and Derivatization Strategies
Controlling the position of substituents on the imidazole ring is critical for tuning the molecule's properties. Regioselective synthesis ensures that functional groups are installed at specific positions (N-1, C-2, C-4, or C-5), avoiding the formation of undesired isomers. researchgate.net The C-5 position of the imidazole ring exhibits high reactivity towards electrophilic substitution, a characteristic that can be exploited for selective functionalization. nih.gov
A highly regioselective method for preparing 1,2,5-trisubstituted imidazoles involves the reaction of N-monosubstituted amidines with 2-halo-3-alkoxy-2-propenals. acs.orgnih.gov This reaction yields 1,2-disubstituted imidazole-5-carboxaldehydes, which are direct precursors to 5-carboxylates, with the 1,2,5-isomer being formed in ratios as high as 100:0 compared to the 1,2,4-isomer. acs.orgnih.gov This strategy has been scaled up for the synthesis of key intermediates for pharmaceutical compounds. acs.org
Another sophisticated strategy allows for the divergent synthesis of either 1,2,4- or 1,2,5-trisubstituted imidazoles from a common intermediate, 1-(N,N-dimethylsulfamoyl)-5-iodo-2-phenylthio-1H-imidazole. nih.gov The outcome is controlled by the N-alkylation conditions. Slow addition to Meerwein's salt favors the 1,2,4-isomer, while reaction with methyl triflate leads selectively to the 1,2,5-trisubstituted product. nih.gov
Furthermore, a novel synthesis of 4- and 5-functionalized imidazoles has been developed from the reaction of allenyl sulfonamides with amines. acs.org The regioselectivity of this reaction is dependent on the substituents on the nitrogen atoms of the reactants, allowing for the controlled construction of either imidazole-4-carboxylates or imidazole-5-carboxylates. acs.org Transition metal-catalyzed C-H functionalization also offers powerful, though complex, routes for the regioselective arylation of the imidazole core at the C-2, C-4, and C-5 positions. nih.gov
| Method | Key Reactants | Product | Regioselectivity Outcome | Reference |
|---|---|---|---|---|
| Cyclocondensation | N-monosubstituted amidines, 2-halo-3-alkoxy-2-propenals | 1,2-Disubstituted imidazole-5-carboxaldehyde | Highly selective for the 1,2,5-isomer (up to 100:0). | acs.orgnih.gov |
| Regiocontrolled N-alkylation | 1-(N,N-dimethylsulfamoyl)-5-iodo-2-phenylthio-1H-imidazole, Methyl triflate | 1,2,5-Trisubstituted imidazole | Selective formation of the 1,2,5-isomer via in situ isomerization. | nih.gov |
| Sequential Reaction | Allenyl sulfonamides, Substituted benzyl amines | Imidazole-5-carboxylate | Regioselectivity depends on N-substituents, allowing access to the 5-carboxylate isomer. | acs.org |
| Multicomponent Reaction | Vinyl azides, Aromatic aldehydes, Aromatic amines | 1,2,5-Trisubstituted imidazoles | Brønsted acid catalysis provides highly regioselective construction. | acs.org |
Immobilization Techniques for this compound Species
Immobilizing this compound species onto solid supports, polymers, or nanoparticles is a key strategy for applications in catalysis, sensing, and drug delivery. Immobilization can facilitate catalyst recovery, create targeted delivery systems, or be used in the combinatorial synthesis of compound libraries.
Solid-phase organic synthesis (SPOS) is a well-established technique for generating libraries of heterocyclic compounds. Imidazole-4-carboxylic acids have been synthesized using a 3-N,N-(dimethylamino)-2-isocyanoacrylate attached to a Wang resin. researchgate.net This approach, performed under microwave irradiation, demonstrates the feasibility of attaching the imidazole core to a solid support via a functional group precursor, a strategy adaptable for 5-carboxylate derivatives. A traceless solid-phase sulfone linker strategy has also been described for preparing substituted imidazoles, where the final product is cleaved from the resin. researchgate.net
Functionalization of nanomaterials is another powerful immobilization method. For example, 1H-imidazole-4,5-dicarboxylic acid has been used to functionalize the surface of silver nanoparticles. This immobilization occurs through the nitrogen atom of the imidazole ring, leaving the carboxylate groups available for further interactions, such as sensing metal ions.
In the realm of polymer science, copolymers bearing imidazole pendants can be crosslinked through coordination with metal ions like zinc (Zn²⁺) to form polymeric nanoparticles. rsc.org This coordination-induced assembly is a promising method for creating nanomaterials for applications like pH-sensitive drug delivery, where the disruption of the metal-imidazole bond in acidic environments triggers the release of a payload. rsc.org This technique could be readily adapted for polymers functionalized with this compound, using either the ring nitrogen or the carboxylate group for coordination or covalent attachment.
| Technique | Support/Matrix | Immobilization Strategy | Potential Application | Reference |
|---|---|---|---|---|
| Solid-Phase Synthesis | Wang resin | Attachment of a precursor (isocyanoacrylate) to the resin, followed by cyclization. | Combinatorial chemistry, library synthesis. | researchgate.net |
| Nanoparticle Functionalization | Silver Nanoparticles | Surface modification using 1H-imidazole-4,5-dicarboxylic acid. | Colorimetric sensors. | - |
| Polymer Crosslinking | PEG-PAA copolymer | Coordination of imidazole pendants with zinc ions to form nanoparticles. | pH-sensitive drug delivery. | rsc.org |
| Solid-Phase Synthesis | Polymer support | Use of a traceless sulfone linker for attachment and release. | Synthesis of diverse substituted imidazoles. | researchgate.net |
Chemical Reactivity and Mechanistic Investigations of 1h Imidazole 5 Carboxylate Systems
Reactivity Profiles of Constituent Functional Groups
The carboxylic acid group at the C5 position of the imidazole (B134444) ring is a key functional handle that undergoes typical reactions of carboxylic acids, allowing for a variety of molecular modifications.
Esterification: The carboxylic acid can be readily converted to its corresponding esters through reactions with various alcohols. This transformation is fundamental for creating derivatives with altered solubility and for protecting the carboxylic acid group during subsequent synthetic steps. evitachem.comepo.org
Decarboxylation: Under specific conditions, the carboxyl group can be removed from the imidazole ring. evitachem.com This reaction can be a strategic step in syntheses where the carboxylate is used as a temporary activating or directing group.
The ester group, a common derivative of the C5-carboxylic acid, is susceptible to various nucleophilic substitution reactions, making it a pivotal point for further functionalization.
Hydrolysis: Ester groups can be hydrolyzed back to the parent carboxylic acid under either acidic or basic conditions. evitachem.com For instance, the hydrolysis of Trityl Olmesartan Ethyl Ester to its corresponding sodium salt (Trityl Olmesartan sodium salt) is achieved using aqueous sodium hydroxide (B78521) in a mixture of tetrahydrofuran (B95107) and ethanol (B145695). nih.gov
Transesterification and Amidation: The ester moiety can be converted into other esters (transesterification) or amides (aminolysis) by reacting with different alcohols or amines, respectively. epo.org The aminolysis of ethyl 2-amino-1H-imidazole-5-carboxylate with primary amines has been explored, with catalysts such as cyanide ions or 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) suggested to improve reaction efficiency. stackexchange.com
Reduction: The ester group can be reduced to an alcohol. For example, Ethyl 4-isopropyl-1H-imidazole-5-carboxylate was reduced using lithium aluminum hydride (LiAlH4) in THF to yield (4-isopropyl-1H-imidazol-5-yl)methanol. acs.org
| Reaction | Reagents/Conditions | Product | Reference |
| Hydrolysis | Aqueous NaOH, THF/Ethanol | Carboxylic acid salt | nih.gov |
| Aminolysis | Primary amines, Methanol | Amide | stackexchange.com |
| Reduction | LiAlH4, THF | Primary alcohol | acs.org |
Hydroxyl and aminomethyl substituents on the imidazole ring offer additional sites for chemical modification, significantly expanding the synthetic possibilities.
Hydroxyl Group Reactivity: Hydroxyl groups, particularly when attached to a side chain, can be introduced via Grignard reactions. For example, diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate reacts with methylmagnesium bromide (CH3MgBr) to produce ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate. jocpr.comgoogle.com Furthermore, hydroxyl groups on the imidazole nitrogen (1-hydroxyimidazoles) can undergo O-alkylation with alkyl halides. researchgate.net
Aminomethyl Group Reactivity: Amino groups attached to the imidazole system can undergo standard transformations such as acylation and reductive N-alkylation to introduce a range of substituents. google.com
The cyano group is a versatile functional group that can be either introduced onto the 1H-imidazole-5-carboxylate core or used as a precursor for other functionalities.
Synthesis of Cyano Derivatives: A cyano group can be introduced onto the aromatic portion of bicyclic ring systems fused to the imidazole by replacing a halogen substituent, for example, by using copper(I) cyanide. google.com Cyanoimidazoles can also be prepared through the dehydration of the corresponding aminocarbonyl compounds. epo.org
Reactions of the Cyano Group: The nitrile functionality can be converted into a tetrazole ring by reacting with an azide (B81097) in a solvent like N,N-dimethylformamide. epo.org
Halogen atoms serve as valuable synthetic handles on the this compound framework, primarily acting as leaving groups in substitution and coupling reactions.
Introduction of Halogens: Halogenation of the imidazole ring or associated aromatic systems can be achieved using standard halogenation procedures. For instance, bromination can be performed using bromine in a suitable solvent. google.com
Substitution and Coupling Reactions: The bromo group in compounds like ethyl 2-bromo-1H-imidazole-5-carboxylate provides a site for various substitution or coupling reactions. chemshuttle.com Similarly, diiodo-substituted imidazole carboxylic acids can undergo copper-mediated Sonogashira coupling reactions with terminal alkynes. researchgate.net A halogen substituent can also be displaced by a cyano group. google.com
| Halogen | Reaction Type | Example Reagent | Product Functional Group | Reference |
| Bromo | Substitution | Copper(I) cyanide | Cyano | google.com |
| Iodo | Coupling | Terminal alkyne, Cu(I) | Alkynyl | researchgate.net |
| Bromo | Coupling/Substitution | Various | Substituted Imidazole | chemshuttle.com |
Role of the Imidazole Nitrogen Atoms in Chemical Reactivity
The two nitrogen atoms within the imidazole ring are central to its chemical character, acting as nucleophiles and sites for substitution. Their reactivity is a key aspect of the functionalization of this compound systems.
N-Alkylation and N-Acylation: The unsubstituted nitrogen atom in the imidazole ring is nucleophilic and readily undergoes alkylation or acylation. thieme-connect.de A crucial step in the synthesis of the antihypertensive drug Olmesartan Medoxomil is the regioselective N-alkylation of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate. nih.govjocpr.com This reaction is often performed using an alkyl halide in the presence of a base such as potassium carbonate. nih.gov
Nucleophilic Character: The nitrogen atoms can act as nucleophiles in substitution reactions with various electrophiles. evitachem.com This inherent nucleophilicity allows for the introduction of a wide array of functional groups directly onto the imidazole ring. thieme-connect.de
Formation of N-Oxides: The imidazole nitrogen atoms can be oxidized to form N-oxides. For example, methyl trans-1-(2,3-dihydro-2-methyl-4H-1-benzopyran-4-yl)-1H-imidazole-5-carboxylate reacts with 3-chlorobenzenecarboperoxoic acid to form the corresponding N-oxide. google.com 1-Hydroxyimidazoles can exist in tautomeric equilibrium with their corresponding imidazole N-oxides. researchgate.net
Exploration of Electrophilic and Nucleophilic Character
The this compound ring system possesses a nuanced electronic character, rendering it susceptible to attack by both electrophilic and nucleophilic reagents at different positions. The inherent aromaticity and the presence of two nitrogen atoms create regions of varying electron density across the ring.
Electrophilic Substitution:
The imidazole ring is generally considered an electron-rich heterocycle, making it prone to electrophilic aromatic substitution. Theoretical and experimental studies on imidazole itself indicate that electrophilic attack occurs preferentially at the C4 and C5 positions due to the higher electron density at these carbons compared to the C2 position. In the case of this compound, the carboxylate group at the C5 position is an electron-withdrawing group, which deactivates the ring towards electrophilic attack to some extent. However, the nitrogen atoms, particularly N-1, can be readily alkylated or acylated.
N-alkylation of imidazole derivatives is a common reaction. For instance, ethyl 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates have been shown to undergo selective O-alkylation at the hydroxyl group attached to the nitrogen with benzyl (B1604629) halides, rather than alkylation at the other ring nitrogen. This highlights the influence of substituents on the regioselectivity of electrophilic attack.
Nucleophilic Character:
The nucleophilicity of the this compound system is primarily centered on the nitrogen atoms. The lone pair of electrons on the N-3 atom is readily available for donation, allowing the molecule to act as a ligand and coordinate with metal ions. This property is fundamental to the role of histidine, an amino acid bearing an imidazole side chain, in biological systems where it binds to metal centers in enzymes and proteins.
While the carbon atoms of the imidazole ring are generally not considered highly nucleophilic, deprotonation can generate highly reactive carbanionic species, which will be discussed in the context of organometallic intermediates. Nucleophilic substitution on the imidazole ring itself is generally difficult unless the ring is activated by strongly electron-withdrawing groups.
Studies of Organometallic Intermediates and Their Reactions (e.g., with n-Butyllithium)
The generation of organometallic intermediates, particularly through deprotonation with strong bases like n-butyllithium (n-BuLi), is a powerful strategy for the functionalization of the this compound core. The acidity of the C-H protons on the imidazole ring is a key factor in determining the site of metalation.
In general, for N-substituted imidazoles, the proton at the C2 position is the most acidic and is preferentially abstracted by strong bases. This is due to the inductive effect of the two adjacent nitrogen atoms. However, the presence of other substituents can influence the regioselectivity of this reaction through steric hindrance or by directing the metalating agent to a different position, a phenomenon known as directed ortho-metalation (DoM).
While specific studies on the reaction of this compound with n-butyllithium are not extensively detailed in the available literature, general principles of imidazole chemistry suggest that deprotonation would likely occur at the C2 position. The resulting 2-lithio-1H-imidazole-5-carboxylate would be a versatile nucleophile, capable of reacting with a wide range of electrophiles to introduce new functional groups at the C2 position.
For example, studies on the metalation of 1-methylimidazole (B24206) with n-butyllithium have shown that the C2 position is the primary site of lithiation. The resulting 1-methyl-2-lithioimidazole can then be quenched with various electrophiles. It is reasonable to extrapolate that a similar reactivity pattern would be observed for this compound, although the carboxylate group might influence the reaction conditions and the stability of the resulting organolithium species.
The table below summarizes the expected products from the reaction of a hypothetical 2-lithio-1H-imidazole-5-carboxylate intermediate with various electrophiles, based on the known reactivity of other lithiated imidazoles.
| Electrophile | Reagent Example | Expected Product at C2 |
| Alkyl halide | CH₃I | Methyl |
| Carbonyl compound | (CH₃)₂CO | 2-Hydroxyprop-2-yl |
| Carbon dioxide | CO₂ | Carboxylic acid |
| Silyl halide | (CH₃)₃SiCl | Trimethylsilyl |
Elucidation of Reaction Mechanisms
The mechanisms of reactions involving this compound systems are often complex and can be influenced by factors such as the nature of the reactants, catalysts, and reaction conditions.
Mechanism of C-H Activation:
The functionalization of C-H bonds in imidazole rings is an area of active research, with transition metal-catalyzed reactions being particularly prominent. The mechanism of these reactions often involves a C-H activation step, which can proceed through several pathways. Two commonly proposed mechanisms are Concerted Metalation-Deprotonation (CMD) and Electrophilic Metalation-Deprotonation (EMD).
In the CMD mechanism , the cleavage of the C-H bond and the formation of the metal-carbon bond occur in a single, concerted step, often assisted by a ligand on the metal center that acts as an internal base to accept the proton.
In the EMD mechanism , the reaction proceeds in a stepwise manner. The metal center first coordinates to the imidazole ring in an electrophilic aromatic substitution-like fashion, forming a sigma-complex intermediate. This is followed by a deprotonation step to generate the metallated intermediate.
Computational studies, such as those using Density Functional Theory (DFT), have been employed to investigate the energetics of these pathways and to predict the most likely mechanism for a given reaction. For carboxylate-assisted C-H activation, the carboxylate group can play a crucial role by acting as a directing group and an internal base to facilitate the deprotonation step.
Mechanism of Nucleophilic Attack on Activated Esters:
The carboxylate group of this compound can be activated to facilitate nucleophilic attack. For example, the formation of amides from carboxylic acids often proceeds via the formation of a more reactive intermediate, such as an acyl imidazole. The mechanism of imidazole-catalyzed acylation involves the nucleophilic attack of the imidazole nitrogen on the carbonyl carbon of an acylating agent (e.g., an acid anhydride) to form a highly reactive N-acylimidazolium intermediate. This intermediate is then readily attacked by a nucleophile (e.g., an amine or an alcohol), regenerating the imidazole catalyst and forming the final acylated product.
The understanding of these reaction mechanisms is crucial for the rational design of synthetic routes to novel and complex imidazole derivatives with desired properties and functionalities.
Structural Elucidation and Advanced Spectroscopic Characterization of 1h Imidazole 5 Carboxylate
Spectroscopic Characterization Techniques
A combination of spectroscopic methods is essential to probe the different aspects of the molecular structure of 1H-imidazole-5-carboxylate, from the connectivity of atoms to its three-dimensional arrangement and electronic behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For this compound and its esters, such as methyl this compound, both ¹H and ¹³C NMR provide critical data.
In the ¹H NMR spectrum, the protons on the imidazole (B134444) ring typically appear as distinct signals in the downfield region due to the aromatic nature of the heterocycle. The C2-H proton is generally the most deshielded, appearing as a singlet, while the C4-H proton also appears as a singlet. The chemical shifts are influenced by the solvent and the electronic nature of the substituent at C5. The protons of the ester group, if present, will appear in their characteristic regions (e.g., a singlet for a methyl ester around 3.8-4.0 ppm).
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl carbon of the carboxylate group is typically observed at the most downfield position (around 160-170 ppm). The imidazole ring carbons (C2, C4, and C5) exhibit distinct chemical shifts that are sensitive to the substitution pattern. Two-dimensional NMR techniques, such as HSQC and HMBC, would be employed to definitively assign the proton and carbon signals and to establish long-range correlations, confirming the connectivity of the carboxylate group to the C5 position of the imidazole ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Methyl this compound Data are estimated based on typical values for substituted imidazoles and may vary depending on solvent and experimental conditions.
| ¹H NMR Data | ¹³C NMR Data | |||
|---|---|---|---|---|
| Position | δ (ppm) | Multiplicity | Position | δ (ppm) |
| H-2 | ~8.0-8.5 | s | C-2 | ~138-142 |
| H-4 | ~7.6-8.0 | s | C-4 | ~128-132 |
| N-H | Broad, variable | br s | C-5 | ~120-125 |
| -OCH₃ | ~3.9 | s | C=O | ~160-165 |
| -OCH₃ | ~52 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to its constituent parts.
A broad absorption band is typically observed in the 3100-2500 cm⁻¹ region, characteristic of the O-H stretching vibration of the carboxylic acid, which is often superimposed on the N-H and C-H stretching bands. The N-H stretching vibration of the imidazole ring usually appears as a broad band around 3150-2800 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The most prominent band is the C=O stretching of the carboxyl group, which appears strongly in the region of 1725-1680 cm⁻¹. The C=N and C=C stretching vibrations of the imidazole ring give rise to several bands in the 1600-1450 cm⁻¹ region. In-plane and out-of-plane bending vibrations for N-H and C-H bonds are found in the fingerprint region (below 1500 cm⁻¹).
Table 2: Characteristic FT-IR Absorption Bands for 1H-Imidazole-5-carboxylic Acid
| Vibrational Mode | Approximate Frequency (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (Carboxylic Acid) | 3100-2500 | Broad, Strong |
| N-H Stretch | 3150-2800 | Broad, Medium |
| Aromatic C-H Stretch | ~3100 | Medium-Weak |
| C=O Stretch (Carboxylic Acid) | 1725-1680 | Strong |
| C=N and C=C Ring Stretching | 1600-1450 | Medium-Strong |
| N-H Bending | ~1550 | Medium |
| C-O Stretch | 1320-1210 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Imidazole and its derivatives are known to absorb UV radiation due to π → π* transitions within the aromatic ring. The parent imidazole molecule exhibits a characteristic absorption peak around 209 nm.
For this compound, the presence of the carboxylate group, a chromophore, conjugated with the imidazole ring is expected to influence the absorption maximum (λmax). Substituents on the imidazole ring can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption peak. The position of the λmax can also be sensitive to the pH of the solution, as protonation or deprotonation of the imidazole nitrogen atoms or the carboxylic acid group alters the electronic structure of the molecule. For instance, related imidazole-based fluorophores show distinct absorption bands for their protonated, neutral, and deprotonated forms. nih.govnih.gov
Table 3: Expected UV-Vis Absorption Data for this compound
| Solvent | λmax (nm) | Electronic Transition |
|---|---|---|
| Methanol or Water | ~210-240 | π → π* |
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For methyl this compound (C₅H₆N₂O₂), the molecular weight is 126.12 g/mol . In electron ionization mass spectrometry (EI-MS), this compound is expected to show a prominent molecular ion peak (M⁺) at m/z = 126, confirming its molecular weight.
The fragmentation pattern provides valuable structural information. Due to the stability of the aromatic imidazole ring, the molecular ion is expected to be relatively intense. Characteristic fragmentation pathways would likely involve the loss of the ester functionality. Common fragments would include the loss of the methoxy (B1213986) group (-OCH₃) to give a peak at m/z = 95, or the loss of the entire carbomethoxy group (-COOCH₃) to yield a fragment at m/z = 67, corresponding to the imidazole ring cation.
Table 4: Expected Mass Spectrometry Fragmentation for Methyl this compound
| m/z | Proposed Fragment | Formula |
|---|---|---|
| 126 | [M]⁺ (Molecular Ion) | [C₅H₆N₂O₂]⁺ |
| 95 | [M - OCH₃]⁺ | [C₄H₃N₂O]⁺ |
| 67 | [M - COOCH₃]⁺ | [C₃H₃N₂]⁺ |
Photoluminescence (PL) Spectroscopy
Photoluminescence (PL) spectroscopy investigates the light emitted by a substance after it has absorbed photons. Many imidazole derivatives exhibit fluorescence, and their photoluminescent properties are of great interest for applications such as sensors and imaging agents. researchgate.net The emission properties of this compound would be dependent on its electronic structure and the surrounding environment.
The fluorescence is expected to originate from the relaxation of an excited singlet state to the ground state (a π* → π transition). The emission wavelength and quantum yield can be significantly affected by factors such as solvent polarity and pH. nih.govnih.gov For example, the protonation state of the imidazole nitrogens can dramatically alter the emission spectrum. Some imidazole derivatives show enhanced fluorescence upon aggregation or in the solid state. The study of the photoluminescence of this compound would involve measuring its excitation and emission spectra to determine the Stokes shift and quantum yield, providing insights into its potential as a fluorophore.
Dichroism Spectroscopy for Conformational Studies
Dichroism spectroscopy, particularly Vibrational Circular Dichroism (VCD), is a powerful technique for studying the three-dimensional structure and conformational preferences of chiral molecules in solution. While this compound itself is achiral, the introduction of a chiral center, for example, by forming an ester with a chiral alcohol, would make it amenable to VCD analysis.
VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. The resulting VCD spectrum is highly sensitive to the molecule's absolute configuration and its conformation. By comparing the experimental VCD spectrum of a chiral derivative of this compound with spectra predicted by quantum chemical calculations for different possible conformers, one could determine the preferred solution-phase conformation of the molecule. This would provide valuable information on the spatial orientation of the carboxylate group relative to the imidazole ring, which can be crucial for understanding its interactions in biological or material science contexts.
Computational Chemistry Approaches
Molecular Electrostatic Potential (MEP) Analysis for Reactive Sites
Molecular Electrostatic Potential (MEP) analysis is a powerful computational tool used to visualize the three-dimensional charge distribution of a molecule, providing crucial insights into its reactivity. rsc.orgpreprints.org The MEP map illustrates the electrostatic potential on the surface of a molecule, allowing for the identification of electron-rich and electron-deficient regions. These regions are critical for predicting how a molecule will interact with other chemical species. Electronegative (electron-rich) areas, characterized by negative potential (typically colored red to yellow), are susceptible to electrophilic attack, while electropositive (electron-deficient) areas, with positive potential (colored blue), are prone to nucleophilic attack. preprints.orgorientjchem.org
For this compound, the MEP analysis reveals distinct reactive sites stemming from the electronic properties of the imidazole ring and the carboxylate group.
Electrophilic Sites (Positive Potential): The most positive potential is concentrated around the hydrogen atom attached to the nitrogen (N-1) of the imidazole ring. This high positive potential indicates its strong acidic character, making it the most likely site for deprotonation. orientjchem.org The hydrogen atoms attached to the carbon atoms of the ring also exhibit a lesser degree of positive potential.
Table 1: Predicted Reactive Sites of this compound from MEP Analysis
| Molecular Region | Predicted Electrostatic Potential | Type of Reactive Site | Potential Interactions |
| Carboxylate Oxygen Atoms | Strongly Negative | Nucleophilic | Electrophilic Attack, Hydrogen Bond Acceptor, Metal Coordination |
| Imidazole Nitrogen (N-3) | Negative | Nucleophilic | Electrophilic Attack, Hydrogen Bond Acceptor, Protonation |
| Imidazole Nitrogen-Hydrogen (N1-H) | Strongly Positive | Electrophilic | Nucleophilic Attack, Hydrogen Bond Donor, Deprotonation |
| Imidazole Carbon-Hydrogens (C-H) | Slightly Positive | Weakly Electrophilic | Weak van der Waals Interactions |
Molecular Dynamics Simulations for Conformational and Interaction Studies
Molecular Dynamics (MD) simulations offer a computational lens to observe the time-dependent behavior of molecules, providing insights into their structural flexibility, conformational changes, and intermolecular interactions at an atomic level. acs.org By simulating the motions of atoms and molecules over time, MD can elucidate the dynamic processes that govern the properties of this compound in different environments, particularly in solution. nih.gov
Conformational Analysis: MD simulations can explore the conformational landscape of this compound. A key area of study is the rotational freedom around the single bond connecting the carboxylate group to the imidazole ring. These simulations can determine the most stable conformations (rotamers), the energy barriers between them, and how the solvent environment influences the conformational equilibrium.
Solvation and Interaction Studies: In an aqueous solution, MD simulations can map the intricate network of hydrogen bonds between this compound and surrounding water molecules. nih.gov The simulations would reveal the specific roles of the molecule's functional groups:
The carboxylate oxygens and the N-3 nitrogen act as strong hydrogen bond acceptors.
The N-1 hydrogen serves as a primary hydrogen bond donor.
These studies quantify the strength and lifetime of these hydrogen bonds, which are essential for understanding the molecule's solubility and transport properties. Furthermore, MD simulations can investigate intermolecular interactions, such as the tendency for this compound to self-associate into dimers or larger aggregates in solution, a phenomenon observed in imidazole-containing systems. nih.gov This provides insight into concentration-dependent behaviors and the potential for forming supramolecular structures.
Table 2: Applications of Molecular Dynamics Simulations for this compound
| Simulation Focus | Key Parameters to Study | Expected Insights |
| Conformational Dynamics | Dihedral angle distribution, rotational energy barriers | Identification of preferred spatial arrangements of the carboxylate group relative to the imidazole ring. |
| Solvation Shell Structure | Radial distribution functions, hydrogen bond analysis | Detailed picture of how water molecules organize around the solute; quantification of hydrogen bonding. nih.gov |
| Intermolecular Interactions | Potential of mean force, cluster analysis | Assessment of the stability of dimers or oligomers and the preferred modes of self-association. |
| Proton Transfer Dynamics | Reactive force fields, coordination number analysis | Elucidation of the mechanisms for proton exchange with the solvent or other molecules, crucial for its acid-base chemistry. researchgate.net |
Prediction of Electronic and Nonlinear Optical Properties
Computational quantum chemistry, particularly methods based on Density Functional Theory (DFT), is a cornerstone for predicting the electronic and nonlinear optical (NLO) properties of molecules. nih.gov These theoretical calculations provide a deep understanding of a molecule's electronic structure, which dictates its optical and electronic behavior. nih.gov
Electronic Properties: The electronic character of this compound is largely defined by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org
HOMO: Represents the ability to donate an electron and is typically localized over the electron-rich imidazole ring.
LUMO: Represents the ability to accept an electron and is expected to have significant contributions from the electron-withdrawing carboxylate group.
The energy difference between these orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter that correlates with the molecule's chemical reactivity and kinetic stability. nih.govacs.org A smaller energy gap generally implies higher reactivity and suggests the possibility of significant intramolecular charge transfer (ICT) from the donor (imidazole) to the acceptor (carboxylate) portion of the molecule upon electronic excitation.
Nonlinear Optical (NLO) Properties: Molecules with significant ICT character often exhibit notable NLO properties. The key parameters for quantifying NLO response are the molecular polarizability (α) and the first-order hyperpolarizability (β). nih.govresearchgate.net DFT calculations can predict these values. For this compound, the inherent donor-acceptor structure suggests it could possess a non-zero hyperpolarizability. Theoretical studies on similar benzimidazole (B57391) derivatives have shown that structural modifications can tune these NLO properties, indicating that imidazole carboxylates are a promising scaffold for developing new NLO materials. nih.govnih.gov
Table 3: Representative Theoretical Data for Electronic and NLO Properties
| Property | Description | Predicted Characteristic for this compound |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | High energy value, indicating electron-donating capability. |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Low energy value, indicating electron-accepting capability. |
| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | Moderate gap, suggesting potential for charge transfer and reactivity. nih.gov |
| Polarizability (α) | Measure of the distortion of electron cloud in an electric field | Moderate value, typical for small aromatic heterocyclic compounds. |
| Hyperpolarizability (β) | Measure of the second-order NLO response | Non-zero value expected due to donor-acceptor structure. nih.govresearchgate.net |
Applications of 1h Imidazole 5 Carboxylate in Advanced Chemical Systems
Utilization as Versatile Building Blocks in Organic Synthesis
The intrinsic reactivity of 1H-imidazole-5-carboxylate makes it a valuable precursor in a multitude of organic transformations. The presence of both a nucleophilic imidazole (B134444) ring and an electrophilic carboxylate group, which can be modified, allows for a wide range of synthetic manipulations.
Precursors for the Construction of Complex Heterocyclic Systems
This compound and its derivatives are instrumental in the synthesis of more complex, fused heterocyclic systems. These structures are of significant interest due to their presence in many biologically active molecules and functional materials. For instance, derivatives of this compound can be used to synthesize benzimidazoles. A one-pot reductive cyclization method has been reported for the synthesis of 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylic acid from a substituted nitrobenzoate and an aldehyde. medcraveonline.com This approach highlights the utility of the imidazole carboxylate scaffold in building fused ring systems.
Furthermore, the imidazole core can be a starting point for creating novel fused heterocyclic systems with potential applications in materials science and medicinal chemistry. Research has demonstrated the synthesis of a novel 5:7:5-fused diimidazodiazepine ring system, showcasing the potential of imidazole-based precursors in constructing unique and complex molecular architectures. nih.gov Iron-catalyzed C-H amination reactions have also been employed to construct various imidazole-fused ring systems, such as imidazo[1,5-a]pyridines and imidazo[5,1-b]oxazoles, under environmentally friendly aerobic conditions. organic-chemistry.org
Synthesis of Dimeric and Polymeric Architectures
The bifunctional nature of this compound facilitates its use in the creation of larger dimeric and polymeric structures. While the majority of polymeric architectures involving this compound are coordination polymers, the fundamental principles of linking these monomeric units are rooted in its versatile chemical reactivity.
The formation of these larger structures is often achieved through the coordination of the imidazole nitrogen atoms and the carboxylate oxygen atoms to metal centers. This results in the self-assembly of extended networks. For example, the reaction of 1H-imidazole-4,5-dicarboxylic acid with silver salts under hydrothermal conditions has yielded a 2-D coordination polymer. The structure of these polymers can be influenced by factors such as the metal ion used, the reaction conditions, and the presence of other ligands.
While purely organic, covalently-linked dimers and polymers of this compound are less common in the reviewed literature, the principles of its reactivity suggest that such structures could be synthesized through standard organic reactions, such as amide or ester bond formation, to link multiple imidazole carboxylate units together. The focus of current research, however, remains heavily on metal-coordinated polymeric systems.
Development of Diverse Functionalized Imidazole Derivatives
The this compound scaffold is readily amenable to functionalization, allowing for the synthesis of a wide array of derivatives with tailored properties. These modifications can be targeted at the imidazole ring or the carboxylate group.
For instance, the carboxylate group can be converted to esters, amides, or other functional groups, which can then be used in further synthetic transformations. The synthesis of 1,5-diaryl-1H-imidazole-4-carbohydrazides from the corresponding carboxylate esters is one such example. researchgate.net
Functionalization of the imidazole ring can be achieved by introducing substituents at various positions. For example, 2-carboxylphenyl, 3-carboxylphenyl, and 4-carboxylphenyl groups have been introduced at the 2-position of the imidazole-4,5-dicarboxylate system to create multifunctional ligands for the synthesis of coordination polymers. nih.gov Additionally, the nitrogen atoms of the imidazole ring can be alkylated or arylated to modify the electronic and steric properties of the molecule. The synthesis of 1-((1R)-1-phenylethyl)-1H-imidazole-5-carboxylic acid is a notable example of N-functionalization. nih.gov
The development of these functionalized derivatives is crucial for fine-tuning the properties of the resulting materials, such as their coordination behavior, solubility, and biological activity.
Coordination Chemistry and Metal-Organic Frameworks (MOFs)
The ability of this compound to act as a ligand for metal ions is one of its most significant applications. The imidazole nitrogen atoms and the carboxylate oxygen atoms can coordinate to a wide range of metal ions, leading to the formation of discrete metal complexes, coordination polymers, and highly porous metal-organic frameworks (MOFs).
Ligand Design and Metal Complexation Strategies
The design of ligands based on the this compound framework is a key strategy for controlling the structure and properties of the resulting metal complexes. The versatility of this ligand stems from its multiple coordination sites and the ability to modify its structure. researchgate.net
The imidazole ring can coordinate to metal ions through its imine nitrogen atom, acting as a pure sigma-donor ligand. wikipedia.org The carboxylate group can coordinate in various modes, including monodentate, bidentate chelating, and bridging. The combination of these coordination modes allows for the formation of a diverse range of coordination architectures. acs.org
Strategies for ligand design often involve the introduction of additional functional groups to the imidazole ring to create multidentate ligands. This can lead to the formation of more stable and complex structures. For example, introducing carboxylphenyl groups at the 2-position of imidazole-4,5-dicarboxylate creates ligands with multiple carboxylic acid groups, enhancing their ability to bridge metal ions and form extended networks. nih.gov The arrangement of imidazole groups within a ligand has also been shown to significantly affect the properties of the resulting MOFs, such as their proton conductivity. nih.gov
The choice of metal ion also plays a crucial role in determining the final structure. Different metal ions have different coordination preferences, leading to the formation of complexes with varying geometries and dimensionalities.
Hydro(solvo)thermal Synthesis of Coordination Polymers
Hydro(solvo)thermal synthesis is a widely used method for the preparation of coordination polymers and MOFs from this compound and its derivatives. This technique involves carrying out the reaction in a sealed vessel at elevated temperatures and pressures, which can promote the crystallization of the products and lead to the formation of novel structures.
Numerous coordination polymers have been synthesized using this method. For instance, a series of 2D and 3D coordination polymers of strontium and cadmium have been prepared from imidazole-based multi-carboxylate ligands under hydro(solvo)thermal conditions. nih.gov Similarly, four different complexes, including a 2-D coordination polymer of silver, have been synthesized hydrothermally using 1H-imidazole-4,5-dicarboxylic acid.
The conditions of the hydro(solvo)thermal synthesis, such as temperature, reaction time, solvent, and pH, can have a significant impact on the final product. By carefully controlling these parameters, it is possible to tune the dimensionality and topology of the resulting coordination polymers. tandfonline.com
The following table provides examples of coordination polymers synthesized from imidazole carboxylate ligands.
| Compound | Metal Ion | Ligand | Dimensionality | Synthesis Method |
| [Sr(o-CPhH2IDC)]n | Sr(II) | 2-(2-carboxylphenyl)-1H-imidazole-4,5-dicarboxylic acid | 3D | Hydrothermal |
| [Cd(o-CPhH2IDC)(H2O)2]n | Cd(II) | 2-(2-carboxylphenyl)-1H-imidazole-4,5-dicarboxylic acid | 2D | Hydrothermal |
| [Ag4(bipy)2(Himdc)2(H2O)2]n | Ag(I) | 1H-imidazole-4,5-dicarboxylic acid | 2D | Hydrothermal |
| [Cu(Himc)2] | Cu(II) | 1H-imidazole-2-carboxylic acid | 0D (discrete complex) | Hydrothermal |
Investigation of Magnetic Properties in Coordination Complexes
Coordination complexes containing this compound and transition metal ions often exhibit interesting magnetic properties due to the interactions between the unpaired electrons of the metal centers. The imidazole and carboxylate moieties of the ligand act as bridges, mediating magnetic exchange between adjacent metal ions. The nature of this exchange—whether ferromagnetic (aligning spins in parallel) or antiferromagnetic (aligning spins antiparallel)—depends on the metal ion, the coordination geometry, and the specific bridging mode of the ligand.
In lanthanide-based coordination polymers, carboxylate bridges have been shown to transmit either antiferromagnetic coupling (for Nd, Gd, and Ho) or ferromagnetic coupling (for Dy) between the metal centers within a 2D framework. rsc.org Similarly, variable-temperature magnetic susceptibility measurements of cobalt and manganese complexes based on 2-methyl-1H-imidazole-4,5-dicarboxylic acid indicate the presence of strong antiferromagnetic interactions. tandfonline.com The syn-anti bridging mode of carboxylate groups is known to typically facilitate antiferromagnetic coupling between adjacent metal ions. mdpi.com The investigation of these magnetic properties is crucial for the development of new molecular-based magnetic materials. iitk.ac.in
The table below details the magnetic behavior observed in select coordination complexes featuring imidazole-carboxylate ligands.
| Complex Type | Metal Ion(s) | Magnetic Behavior | Mediating Bridge |
| Imidazole-carboxylate complexes | Co(II) | Weak Antiferromagnetic | Intermolecular interactions |
| 2D Lanthanide Coordination Polymer | Dy(III) | Ferromagnetic | Carboxylate |
| 2D Lanthanide Coordination Polymer | Nd(III), Gd(III), Ho(III) | Antiferromagnetic | Carboxylate |
| Imidazole dicarboxylate complexes | Co(II), Mn(II) | Strong Antiferromagnetic | Imidazole-dicarboxylate |
| 1D Chain Complexes | Mn(II)-Fe(III), Mn(II)-Mn(III) | Weak Antiferromagnetic | syn-anti Carboxylate |
Luminescence Properties of Lanthanide Coordination Polymers
Lanthanide coordination polymers constructed with this compound and related ligands are of great interest due to their unique photoluminescent properties. Lanthanide ions like Europium(III) and Terbium(III) are known for their sharp, characteristic emission bands and long luminescence lifetimes, which arise from f-f electronic transitions. nih.gov However, these transitions are often inefficient when directly excited.
The imidazole-carboxylate ligand plays a crucial role as an "antenna." It efficiently absorbs ultraviolet or near-visible light and transfers the absorbed energy to the central lanthanide ion, which then emits its characteristic light. msu.ru This process, known as the antenna effect or sensitization, significantly enhances the luminescence intensity of the lanthanide ion. msu.ru
For example, a europium(III) complex with an imidazole–biphenyl–carboxylate ligand displays the characteristic sharp emission peaks of the Eu(III) ion at 593, 597, 615, and 651 nm upon excitation. nih.gov Similarly, coordination polymers of Sm(III), Eu(III), Tb(III), and Dy(III) with imidazole-4,5-dicarboxylate exhibit photoluminescence with the typical narrow emission bands of their respective lanthanide cations. rsc.orgacs.org The specific structure of the coordination polymer can influence the luminescent properties. acs.org These luminescent materials have potential applications in chemical sensing, medical imaging, and solid-state lighting. nih.govrsc.org
| Lanthanide Ion | Ligand System | Excitation (nm, approx.) | Emission Peaks (nm, approx.) | Observed Color |
| Eu(III) | Imidazole–biphenyl–carboxylate | 315 | 593, 597, 615, 651 | Red |
| Tb(III) | Open-chain carboxylate crown ether | UV | - | Green |
| Eu(III) | Imidazo[4,5-f] rsc.orgnih.gov-phenanthroline | 375 | - | Red |
Catalytic Applications of Metal-Imidazole Complexes
Metal complexes incorporating this compound ligands have emerged as versatile and effective catalysts for a range of organic transformations. The combination of the imidazole ring, which can be modified to form N-heterocyclic carbenes (NHCs), and the carboxylate group, which anchors the complex, allows for the design of robust catalytic systems.
Palladium complexes derived from 1H-imidazole-4,5-dicarboxylic acid have been developed as PEPPSI-type catalysts. These have shown activity in model reduction reactions and Suzuki–Miyaura cross-coupling reactions, which are fundamental for carbon-carbon bond formation in synthetic chemistry. nih.govmdpi.com
Copper complexes featuring imidazole and carboxylate functionalities are particularly prominent in oxidation catalysis. A copper-based MOF with a 1,3-bis(carboxymethyl)imidazole linker has proven to be a robust and efficient catalyst for the oxidative amidation of carboxylic acids with formamides. researchgate.net Other water-soluble copper catalysts with an imidazole salt tag are effective for the oxidation of phenols to dihydroxy derivatives using hydrogen peroxide as a green oxidant. researchgate.net Furthermore, copper(II) complexes with tetradentate N4 ligands that include an imidazole unit have been used for the aerobic oxidation of benzylic alcohols to aldehydes. rsc.org The ionizable nature of the imidazole ligand in certain copper complexes has also been harnessed to lower the overpotentials required for electrochemical water oxidation. rsc.org
In addition to oxidation and cross-coupling, silver(I) and copper(II)-imidazolium carboxylate coordination assemblies have been successfully employed as catalysts in Ullmann coupling reactions, used for the synthesis of diaryl ethers and related compounds. ias.ac.in
| Metal | Ligand Type | Reaction Catalyzed | Key Features |
| Palladium(II) | NHC from Imidazole-4,5-dicarboxylic acid | Suzuki–Miyaura coupling | Amphiphilic system for reactions in water |
| Copper(II) | 1,3-bis(carboxymethyl)imidazole MOF | Oxidative Amidation | Robust and selective heterogeneous catalyst |
| Copper(II) | Imidazole salt tag | Phenol Oxidation | Water-soluble, green process |
| Copper(II) | N4-ligand with Imidazole | Aerobic Alcohol Oxidation | Operates under ambient conditions |
| Silver(I)/Copper(II) | Imidazolium (B1220033) Carboxylate | Ullmann Coupling | Coordination polymer-based catalyst |
Modeling of Metalloproteins and Biological Systems
The structural motif of this compound, containing both an imidazole nitrogen and a carboxylate oxygen as potential donor atoms, closely mimics the active sites of many metalloenzymes. In biological systems, metal ions are frequently coordinated by the imidazole side chain of histidine residues and the carboxylate side chains of aspartate and glutamate (B1630785) residues. nih.gov This makes synthetic complexes with imidazole-carboxylate ligands excellent small-molecule models for studying the structure, spectroscopy, and function of these complex biological macromolecules.
Zinc is a particularly important metal ion in biology, required for the activity of over 300 enzymes. nih.gov Complexes of the type [M(RCOO)₂(2-X-Im)₂], where M is Co(II) or Zn(II), Im is imidazole, and RCOO is a carboxylate, have been synthesized and structurally characterized to serve as models for cobalt(II)-substituted zinc metalloenzymes. acs.org Comparing the crystal structures of these model complexes provides insight into the coordination geometries and the subtle structural changes that occur in the active sites of enzymes like carbonic anhydrase and carboxypeptidase. acs.orgnih.gov
These bioinorganic models help elucidate the roles of the metal ion and its coordinating ligands in the catalytic mechanism. By systematically varying the components of the model complex, researchers can probe how changes in the coordination environment affect the reactivity of the metal center, providing a deeper understanding of the enzyme's function that is often difficult to obtain from studying the protein directly.
Applications as Research Probes and Modulators
Beyond their structural and catalytic roles, derivatives of this compound serve as powerful tools for probing and modulating the function of biological systems, particularly as enzyme inhibitors.
The imidazole ring is a common feature in many biologically active molecules and can interact with enzyme active sites through various non-covalent interactions. When combined with a carboxylate group, the resulting molecule can target enzymes with high specificity and potency, making it a valuable scaffold for inhibitor design.
Kinase Inhibition: A notable example is the discovery of 2,4-1H-imidazole carboxamides as potent and highly selective inhibitors of Transforming growth factor β-activated kinase 1 (TAK1). nih.govdecltechnology.com TAK1 is a key signaling protein implicated in inflammatory diseases and cancer. Structural studies revealed a distinct binding mode for these imidazole-based inhibitors within the kinase active site, providing a basis for further structure-based drug design. nih.gov
Metabolic Enzyme Inhibition: Derivatives of this compound are also known to inhibit key metabolic enzymes. For instance, metomidate, which contains an imidazole-carboxylate core structure, is a potent inhibitor of 11β-hydroxylase, an enzyme critical for cortisol and aldosterone (B195564) biosynthesis in the adrenal cortex. nih.gov This inhibitory action has been exploited for medical imaging applications.
Mechanistic Studies: Simple imidazole has been shown to act as a partial competitive inhibitor of β-glucosidase. nih.gov Kinetic studies demonstrated that imidazole binds to the enzyme's active site, reducing its affinity for the substrate without affecting the maximum rate of the reaction. nih.gov Such fundamental inhibition studies are crucial for understanding enzyme mechanisms and for validating new therapeutic targets. nih.gov
The table below provides examples of enzymes inhibited by imidazole-carboxylate derivatives and the corresponding inhibition mechanisms.
| Enzyme Target | Inhibitor Class | Inhibition Type/Mechanism | Significance |
| TAK1 (MAP3K7) | 2,4-1H-imidazole carboxamides | Potent and selective ATP-competitive inhibition | Potential therapeutic for inflammation and cancer |
| 11β-Hydroxylase | Metomidate (imidazole-carboxylate derivative) | Potent enzyme inhibition | Adrenocortical imaging and diagnostics |
| β-glucosidase | Imidazole | Partial competitive inhibition | Mechanistic probe for glycosidase enzymes |
| Carbonic Anhydrases (CAs) | Metal-based complexes | Zinc-binding inhibition | Target for anticancer agents |
Investigations into Receptor Interactions
Derivatives of this compound have been synthesized and investigated as ligands for specific biological targets, particularly enzymes. These studies are crucial for the development of diagnostic tools and understanding enzymatic functions. A significant example is the development of radiolabeled ligands for imaging key enzymes involved in metabolic pathways.
One such derivative, (R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid, is the precursor for the radiotracer [¹¹C]methyl-1-((R)-1-phenylethyl)-1H-imidazole-5-carboxylate, also known as [¹¹C]MTO. nih.gov This compound has been studied for its interaction with 11β-hydroxylase, a critical enzyme in the adrenal cortex responsible for the biosynthesis of cortisol and aldosterone. nih.gov Overexpression of this enzyme is linked to certain adrenocortical carcinomas. nih.gov
In vitro studies have demonstrated the specific binding of [¹¹C]MTO to tissues expressing 11β-hydroxylase. The binding affinity is often quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of a competing compound required to displace 50% of the radioligand. The binding of [¹¹C]MTO to pig adrenal cortex and liver slices was shown to be inhibited by etomidate, a known potent inhibitor of 11β-hydroxylase. nih.gov These inhibition studies confirm that [¹¹C]MTO interacts specifically with this enzyme. nih.gov
| Tissue | Inhibitor | IC50 Value |
|---|---|---|
| Pig Adrenal Cortex | Etomidate | 0.4 μM |
| Pig Liver Slices | Etomidate | 0.07 μM |
Probes for Elucidating Biological Pathways
The ability to visualize and measure biological events in real-time is fundamental to understanding complex biological pathways. nih.gov Small molecule probes, particularly those that are fluorescent or radiolabeled, are powerful tools for these investigations. rsc.org The this compound scaffold has been incorporated into such probes to explore specific biological processes and detect key biomolecules.
Following from its specific interaction with 11β-hydroxylase, [¹¹C]MTO serves as a positron emission tomography (PET) probe for imaging the adrenal cortex. nih.gov PET studies in rhesus monkeys showed high uptake of the tracer in the adrenals, allowing for excellent visualization. nih.gov In human studies, [¹¹C]MTO PET has been used to distinguish between adrenocortical lesions and non-cortical lesions, demonstrating its utility as a diagnostic probe for identifying adrenal tumors. nih.gov
Beyond radiolabeled probes, imidazole-carboxylate derivatives are used to create chemical sensors for biologically significant molecules. For instance, 1H-imidazole-4,5-dicarboxylic acid has been used to functionalize silver nanoparticles (AgNPs), creating a colorimetric probe. nih.govacs.org This nanosensor can detect zinc ions (Zn²⁺) and homocysteine (Hcy) in aqueous solutions. nih.govacs.org The detection is based on the aggregation of the nanoparticles induced by the target molecules, which results in a distinct color change from yellow to red. nih.govacs.org Given that elevated homocysteine levels are a risk factor for various diseases, such probes are valuable for elucidating its role in biological pathways. nih.gov
| Property | Description |
|---|---|
| Functional Ligand | 1H-imidazole-4,5-dicarboxylic acid (IDCA) |
| Analytes Detected | Zn²⁺ and Homocysteine (Hcy) |
| Detection Method | Colorimetric (Aggregation-induced color change) |
| SPR Peak Shift (Zn²⁺) | From 397 nm to 485 nm |
| SPR Peak Shift (Hcy) | From 397 nm to 512 nm |
| Detection Limit (Hcy) | 0.54 nM |
Studies of Interactions with Biological Macromolecules
The imidazole ring is a common motif in biological systems, most notably in the amino acid histidine, and it frequently participates in interactions with macromolecules like proteins and nucleic acids. nih.gov The this compound structure, possessing both the imidazole ring and a carboxylate group, offers multiple points for interaction, including hydrogen bonding, coordination with metal ions, and electrostatic interactions. nih.govnih.gov
The interaction of the [¹¹C]MTO probe with the enzyme 11β-hydroxylase is a prime example of a specific interaction with a protein macromolecule. nih.gov Such specific binding is foundational for its use in imaging. nih.gov The imidazole moiety is known to be a versatile binder; for example, imidazole-based compounds have been shown to interact with enzymes like DNA gyrase and thioredoxin reductase through various noncovalent interactions. nih.gov
Detailed mechanistic studies have been performed on the interaction between 1H-imidazole-4,5-dicarboxylic acid-functionalized silver nanoparticles (IDCA@AgNPs) and the amino acid homocysteine. nih.govacs.org Fourier-transform infrared spectroscopy (FTIR) was used to investigate the binding mechanism. The results indicated that the binding of homocysteine involves the carboxylate oxygen of the imidazole ligand, likely through a weak hydrogen-bonding interaction with the sulfhydryl (-SH) group of homocysteine. nih.govacs.org Similarly, the interaction with Zn²⁺ ions occurs through the free carboxylate group. nih.govacs.org These studies provide insight into how the functional groups of imidazole-carboxylates mediate interactions with small biomolecules and ions, which are often bound to or are components of larger macromolecules. nih.govacs.orgnih.gov
Contribution to the Development of Novel Functional Materials
The rigid structure and versatile coordination capabilities of the this compound scaffold make it a valuable building block, or "linker," for the synthesis of advanced functional materials. Its derivatives are extensively used in the construction of Metal-Organic Frameworks (MOFs) and other coordination polymers. researchgate.netfigshare.com
MOFs are crystalline materials composed of metal ions or clusters connected by organic linkers. The choice of linker is critical in determining the structure and properties of the resulting framework. figshare.com Imidazole-carboxylate ligands, such as 4-(1H-imidazol-4-yl)benzoic acid, have been used to synthesize a variety of MOFs with different metal ions, including copper, cadmium, zinc, and cobalt. figshare.com By varying reaction conditions like temperature and solvent, researchers can control the dimensionality and topology of the resulting frameworks, creating structures ranging from one-dimensional chains to complex three-dimensional networks. figshare.com These materials exhibit interesting properties, including fluorescence and gas adsorption, making them promising for applications in sensing, catalysis, and gas storage. figshare.com
| Complex | Metal Ion | Dimensionality | Key Feature/Topology |
|---|---|---|---|
| [Cu(4-HIBA)₂(H₂O)₄] | Copper(II) | 0D (Discrete Molecule) | Mononuclear motif |
| [Cu(4-HIBA)(Cl)] | Copper(II) | 2D | (4,4) network |
| [Cd(4-HIBA)₂] | Cadmium(II) | 3D | (6⁵·8) net |
| [Zn(4-HIBA)₂]·H₂O | Zinc(II) | 1D | Double chain structure |
*Ligand: 4-HIBA = 4-(1H-imidazol-4-yl)benzoate
In addition to MOFs, imidazole-carboxylates contribute to other functional materials. The previously mentioned silver nanoparticles functionalized with 1H-imidazole-4,5-dicarboxylic acid represent a class of functional nanomaterials. nih.govacs.org These materials act as colorimetric sensors, translating a molecular recognition event into a visual signal. nih.govacs.org Furthermore, imidazole groups have been used to modify Covalent Organic Frameworks (COFs) to create active coordination sites for transition metals, yielding materials with potential applications in electrocatalysis. mdpi.com
Q & A
Basic: What synthetic methodologies are effective for preparing 1H-imidazole-5-carboxylate derivatives?
Answer:
A robust approach involves three-component one-pot reactions using aldehydes, amines, and carboxylating agents. For example, details a tandem synthesis of tetrasubstituted derivatives (e.g., ethyl 2-(4-fluorophenyl)-1,4-diphenyl-1H-imidazole-5-carboxylate) via condensation, cyclization, and carboxylation steps. Key steps include:
- Reagent optimization : Use of ammonium acetate as a catalyst and ethanol as a solvent under reflux (80–100°C).
- Characterization : Confirm regioselectivity via ¹H/¹³C NMR (e.g., aromatic proton shifts at δ 7.2–8.1 ppm) and HRMS for molecular ion validation .
- Scalability : Reactions typically achieve yields of 65–85%, with purification via column chromatography .
Advanced: How can regioselective challenges in polysubstituted this compound synthesis be resolved?
Answer:
Regioselectivity is influenced by steric and electronic effects of substituents. Methodological strategies include:
- Catalytic control : Use of Lewis acids (e.g., ZnCl₂) to direct carboxylation to the 5-position .
- Substituent tuning : Electron-withdrawing groups (e.g., nitro in ethyl 4-nitro-1H-imidazole-5-carboxylate) stabilize intermediates, favoring specific substitution patterns .
- Kinetic vs. thermodynamic control : Adjust reaction time and temperature to favor desired products. For example, extended reflux (24 hours) improves crystallinity of ethyl 4-(3,4-dimethoxyphenyl) derivatives .
Basic: What analytical techniques are critical for structural validation of 1H-imidazole-5-carboxylates?
Answer:
- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures to confirm bond lengths (<1.5 Å for C–N bonds) and angles, resolving positional ambiguities .
- Multinuclear NMR : ¹H/¹³C NMR identifies substituent effects (e.g., methyl groups at δ 2.3–2.5 ppm) and confirms esterification via carbonyl signals at δ 165–170 ppm .
- Mass spectrometry : HRMS with electrospray ionization (ESI) validates molecular ions (e.g., [M+H]⁺ for C₁₅H₁₈N₂O₂ at m/z 258.32) .
Advanced: How can LC-MS/MS methods be optimized for detecting this compound metabolites in biological matrices?
Answer:
outlines a protocol for quantifying ET-26 hydrochloride (a derivative) and its metabolites in Beagle plasma:
- Chromatography : Use a C18 column with gradient elution (acetonitrile/0.1% formic acid) to separate isomers.
- Ionization : Employ positive-ion MRM mode for sensitivity (LOD: 0.5 ng/mL).
- Sample preparation : Protein precipitation with acetonitrile (3:1 v/v) reduces matrix effects.
- Validation : Cross-check with reference standards (e.g., etomidate impurity C) to confirm retention times .
Basic: What are the spectral reference standards for this compound derivatives?
Answer:
- NIST Chemistry WebBook : Provides IR and MS data for derivatives like ethyl 4-nitro-1H-imidazole-5-carboxylate, including fragmentation patterns (m/z 211 for [M–NO₂]⁺) .
- In-house libraries : Compare experimental NMR shifts (e.g., δ 4.2–4.4 ppm for ethyl ester protons) against synthesized standards .
Advanced: How do steric effects influence the biological activity of this compound derivatives?
Answer:
- Pharmacokinetic studies : Bulky substituents (e.g., isopropyl in etomidate impurity C) reduce metabolic clearance by sterically shielding the ester group from hydrolases .
- Structure-activity relationships (SAR) : Derivatives with para-substituted aryl groups (e.g., 4-bromophenyl in compound 3m) show enhanced receptor binding due to hydrophobic interactions .
- In silico modeling : Docking simulations (e.g., AutoDock Vina) predict binding affinities to targets like GABA receptors, guiding synthetic prioritization .
Basic: What safety protocols are recommended for handling this compound derivatives?
Answer:
- Personal protective equipment (PPE) : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure, as some derivatives (e.g., etomidate) are irritants .
- Storage : Store light-sensitive compounds (e.g., 4-methyl derivatives) at 2–8°C in amber vials .
- Waste disposal : Neutralize acidic/basic byproducts before incineration to prevent environmental release .
Advanced: What strategies resolve contradictions in crystallographic vs. spectroscopic data for novel derivatives?
Answer:
- Multi-method validation : Cross-validate NMR-derived torsion angles with X-ray data (e.g., SHELXL-refined structures) to identify conformational flexibility .
- Dynamic NMR : Analyze temperature-dependent spectra to detect rotamers (e.g., restricted rotation in 1-(1-phenylethyl) derivatives) .
- Theoretical calculations : DFT (e.g., B3LYP/6-31G*) predicts stable conformers, reconciling discrepancies between experimental and calculated spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
